(3-Bromobenzyl)hydrazine dihydrochloride
Description
Contextualization within the Field of Hydrazine (B178648) Chemistry
Hydrazine chemistry is a broad and well-established field within organic chemistry, focusing on the synthesis, properties, and applications of compounds containing a nitrogen-nitrogen single bond. Hydrazine (N₂H₄) and its organic derivatives are known for their nucleophilicity and reducing properties, making them valuable reagents in a multitude of chemical transformations. The introduction of organic substituents, such as the 3-bromobenzyl group, modulates the reactivity and physical properties of the hydrazine core, allowing for the synthesis of a diverse array of complex molecules.
(3-Bromobenzyl)hydrazine dihydrochloride (B599025) belongs to the subclass of arylalkylhydrazines. The presence of the benzyl (B1604629) group provides a degree of steric hindrance and electronic influence on the hydrazine moiety, while the bromine atom on the phenyl ring serves as a useful handle for further functionalization, for instance, through cross-coupling reactions. The dihydrochloride form indicates that both nitrogen atoms of the hydrazine group are protonated, which stabilizes the compound but typically requires deprotonation in situ to liberate the reactive free base for synthetic applications.
Significance of Hydrazines and Their Derivatives as Synthetic Intermediates
Hydrazines and their derivatives are of paramount importance as synthetic intermediates in the preparation of a wide range of organic compounds, most notably heterocyclic systems. The two adjacent nitrogen atoms of the hydrazine functionality provide a versatile entry point for the construction of various nitrogen-containing rings, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
One of the most common applications of hydrazines is in the synthesis of pyrazoles and other related five-membered heterocycles through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.gov The reaction of a substituted hydrazine with a β-diketone, for example, can lead to the formation of a pyrazole (B372694) ring, a scaffold found in numerous biologically active molecules. nih.gov Furthermore, hydrazines are key precursors for the synthesis of hydrazones via reaction with aldehydes and ketones. These hydrazones are stable intermediates that can be further elaborated into a variety of other functional groups and molecular architectures. orgsyn.orgresearchgate.net
The general utility of hydrazine derivatives in organic synthesis is summarized in the following table:
| Reaction Type | Reactant | Product | Significance |
| Cyclocondensation | 1,3-Dicarbonyl compounds | Pyrazoles, Pyridazines | Synthesis of bioactive heterocycles |
| Condensation | Aldehydes, Ketones | Hydrazones | Versatile synthetic intermediates |
| Reduction (e.g., Wolff-Kishner) | Hydrazones of carbonyls | Alkanes | Carbonyl to methylene (B1212753) group conversion libretexts.orglibretexts.org |
| Acylation | Acyl chlorides, Anhydrides | Acyl hydrazides | Precursors to oxadiazoles (B1248032) and other heterocycles |
Overview of Research Trajectories for Arylalkylhydrazine Dihydrochlorides
Research involving arylalkylhydrazine dihydrochlorides has historically followed several key trajectories, primarily driven by their utility in medicinal chemistry and organic synthesis. A significant area of investigation has been their role as inhibitors of enzymes, particularly monoamine oxidases (MAOs). Arylalkylhydrazines can act as mechanism-based inhibitors of MAOs, enzymes that are crucial in the metabolism of neurotransmitters. This has made them important structural motifs in the development of antidepressant and neuroprotective agents.
Another major research direction is their application as building blocks for the synthesis of novel heterocyclic compounds with potential biological activities. The ability to introduce a substituted arylalkyl group into a heterocyclic system via the hydrazine functionality allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The halogen atom, such as the bromine in (3-Bromobenzyl)hydrazine, provides an additional site for molecular diversification, enabling the synthesis of libraries of related compounds for biological screening.
Key research areas for arylalkylhydrazine dihydrochlorides include:
Medicinal Chemistry: Design and synthesis of enzyme inhibitors (e.g., MAO inhibitors) and other potential therapeutic agents.
Heterocyclic Synthesis: Development of new synthetic routes to nitrogen-containing heterocycles with diverse substitution patterns.
Organic Methodology: Exploration of the reactivity of the hydrazine moiety in the presence of various functional groups and reaction conditions.
Academic Research Objectives and Scope of Investigation
The primary academic research objectives concerning (3-Bromobenzyl)hydrazine dihydrochloride and related compounds are centered on understanding their chemical behavior and exploiting their synthetic potential. A key objective is the development of efficient and selective methods for the synthesis of this compound and its derivatives. This includes optimizing reaction conditions to achieve high yields and purity.
A significant part of the research is dedicated to exploring the reactivity of (3-Bromobenzyl)hydrazine in various chemical transformations. This involves studying its reactions with different electrophiles and its participation in cyclization reactions to form novel heterocyclic systems. The ultimate goal is to establish this compound as a reliable and versatile tool for organic synthesis.
The scope of investigation typically includes:
Synthesis and Characterization: Developing robust synthetic protocols and thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Reactivity Studies: Investigating the scope and limitations of its use in key organic reactions, such as hydrazone formation and subsequent cyclizations.
Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of natural products or the preparation of designed molecules with specific biological targets.
The following table outlines the key properties of this compound:
| Property | Value |
| Chemical Formula | C₇H₁₁BrCl₂N₂ |
| Molecular Weight | 273.99 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 197968-33-3 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-bromophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHLFBADYQFQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Bromobenzyl Hydrazine Dihydrochloride
Established Synthetic Routes to (3-Bromobenzyl)hydrazine Dihydrochloride (B599025)
Traditional methods for synthesizing benzylhydrazines often rely on well-established, fundamental organic reactions such as nucleophilic substitution and reduction.
Nucleophilic Substitution Approaches Utilizing Halogenated Benzyl (B1604629) Precursors
A primary and straightforward route to benzylhydrazines involves the nucleophilic substitution reaction at a benzylic position. khanacademy.org This approach typically utilizes a halogenated precursor, such as 3-bromobenzyl bromide, which possesses a reactive carbon-halogen bond susceptible to attack by a nucleophile. khanacademy.orgsigmaaldrich.com
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a hydrazine (B178648) equivalent acts as the nucleophile, displacing the bromide leaving group. youtube.com To avoid over-alkylation, a protected form of hydrazine, such as tert-butyl carbazate, is often used. The resulting N-Boc protected hydrazine can then be deprotected under acidic conditions to yield the desired (3-bromobenzyl)hydrazine, which is subsequently isolated as its stable dihydrochloride salt.
Table 1: Key Components in Nucleophilic Substitution Synthesis
| Component | Role | Example |
|---|---|---|
| Electrophile | Benzylic carbon source with a leaving group | 3-Bromobenzyl bromide |
| Nucleophile | Hydrazine source | Hydrazine, tert-butyl carbazate |
| Protecting Group | Prevents multiple substitutions | tert-Butoxycarbonyl (Boc) |
| Final Form | Stable, isolable salt | Dihydrochloride |
Reductive Pathways for Hydrazine Generation
Reductive methods provide an alternative pathway to substituted hydrazines, often starting from precursors with nitrogen-nitrogen or carbon-nitrogen double bonds.
One common strategy is the reduction of a hydrazone. This two-step process begins with the condensation of a carbonyl compound, in this case, 3-bromobenzaldehyde, with hydrazine to form the corresponding hydrazone. The C=N double bond of the resulting (3-bromobenzyl)hydrazone is then selectively reduced using various reducing agents. Common reagents for this transformation include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Another powerful reductive pathway involves the hydrogenation of azo compounds (R-N=N-R'). organic-chemistry.orgdergipark.org.tr Various reagents and catalyst systems can achieve this transformation. For instance, an aqueous solution of sodium dithionite (B78146) has been shown to reduce azobenzenes to their corresponding hydrazine derivatives in excellent yields. organic-chemistry.org Catalytic transfer hydrogenation, using hydrazine hydrate (B1144303) as the hydrogen source in the presence of catalysts like Raney nickel or iron oxides, is also a widely employed method for cleaving the azo linkage to produce amines or, under controlled conditions, hydrazines. dergipark.org.trresearchgate.net
Advanced Synthetic Strategies for Hydrazine Derivatives
Modern organic synthesis emphasizes efficiency, atom economy, and the development of novel catalytic systems. These principles have led to advanced strategies for preparing complex hydrazine derivatives.
Catalytic Approaches in Hydrazine and Hydrazone Synthesis
Catalysis offers a powerful tool for the synthesis of hydrazines and their derivatives, providing access to chiral products and enabling reactions under mild conditions. organic-chemistry.org
A notable example is the enantioselective hydrogenation of N-alkoxycarbonyl hydrazones, which can be achieved using chiral Rhodium-complex catalysts like Rh-Josiphos or Rh-Taniaphos. acs.org This method provides chiral hydrazines with good enantioselectivities, which are valuable building blocks for pharmaceuticals. acs.org
Other catalytic systems have been developed for forming C-N bonds to create substituted hydrazines. These include:
Copper(I) Iodide (CuI)-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides. organic-chemistry.org
Nickel(II)-bipyridine complex-catalyzed photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org
Ruthenium-catalyzed synthesis of alkylated acyl hydrazides from alcohols using the "borrowing hydrogen" strategy. organic-chemistry.org
Palladium-catalyzed C-N bond coupling between arylhydrazines and aryl tosylates. organic-chemistry.org
Table 2: Examples of Catalytic Systems in Hydrazine Synthesis
| Catalyst System | Reaction Type | Substrates | Products |
|---|---|---|---|
| Rh-Josiphos / Rh-Taniaphos | Asymmetric Hydrogenation acs.org | N-alkoxycarbonyl hydrazones | Chiral protected hydrazines acs.org |
| CuI / Ligand | Cross-Coupling organic-chemistry.org | N-acyl-N′-substituted hydrazines, Aryl iodides | N-acyl-N′,N′-disubstituted hydrazines organic-chemistry.org |
| Ni(II)-bipyridine | Photochemical Coupling organic-chemistry.org | (Hetero)aryl chlorides, Hydrazides | Arylhydrazines organic-chemistry.org |
| Ru-tricarbonyl complex | Borrowing Hydrogen organic-chemistry.org | Acyl hydrazides, Alcohols | Mono- or dialkylated acyl hydrazides organic-chemistry.org |
Ionic Hydrogenation Methods for Substituted Hydrazines
Ionic hydrogenation is a selective reduction method that proceeds via stepwise transfer of a proton and a hydride ion. An efficient method for the ionic hydrogenation of azines (R₂C=N-N=CR₂) to the corresponding 1,2-dialkylhydrazines has been developed. unimi.it This reaction utilizes an amine-borane complex, such as NMe₃·BH₃, in an acidic medium. unimi.it The process is highly selective for the C=N bond, leaving other functional groups intact. unimi.it The reaction is typically fast, operationally simple, and provides near-quantitative yields for many substrates. unimi.it A significant advantage is that the resulting hydrazines can be isolated as their stable hydrochloride salts. unimi.it
Derivatization Reactions of (3-Bromobenzyl)hydrazine Dihydrochloride
The derivatization of this compound primarily involves reactions leveraging the nucleophilicity of its nitrogen atoms. These transformations are fundamental in constructing more complex molecular architectures.
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
The reaction of hydrazines with aldehydes and ketones to yield hydrazones is a classic and reliable transformation in organic chemistry. wikipedia.org This acid-catalyzed condensation reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.orgyoutube.com For (3-Bromobenzyl)hydrazine, this reaction provides a straightforward method for attaching the 3-bromobenzyl moiety to a wide variety of molecular scaffolds.
The general reaction is typically performed in an alcoholic solvent with a catalytic amount of acid to facilitate both the protonation of the carbonyl oxygen and the subsequent dehydration step. researchgate.net
Table 1: Examples of Hydrazone Synthesis from (3-Bromobenzyl)hydrazine and Various Carbonyl Compounds This table presents illustrative examples of the condensation reaction.
| Carbonyl Reactant | Product Name |
|---|---|
| Benzaldehyde | N'-(3-Bromobenzyl)benzohydrazide |
| Acetophenone | N'-(3-Bromobenzyl)acetophenone hydrazone |
| Cyclohexanone | N'-(3-Bromobenzyl)cyclohexanone hydrazone |
| 4-Methoxybenzaldehyde | N'-(3-Bromobenzyl)-4-methoxybenzohydrazide |
Regioselectivity is a critical consideration in reactions involving unsymmetrical reagents like (3-bromobenzyl)hydrazine. The molecule possesses two nitrogen atoms: a terminal nitrogen (part of the -NH2 group) and an internal nitrogen (bonded to the benzyl group). These two nitrogens exhibit different reactivity.
The terminal nitrogen atom is generally more nucleophilic and less sterically hindered compared to the internal, substituted nitrogen. Consequently, the nucleophilic attack on the carbonyl carbon occurs exclusively via this terminal nitrogen. This results in the formation of a single regioisomer where the C=N bond is formed with the terminal nitrogen, and the 3-bromobenzyl group remains attached to the second nitrogen atom. This predictable regioselectivity is a key feature of reactions with monosubstituted hydrazines. nih.gov
The C=N double bond in hydrazones is subject to restricted rotation, which gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. studymind.co.uk The 'E' isomer (from the German entgegen, meaning opposite) has the higher priority substituents on opposite sides of the double bond, while the 'Z' isomer (from zusammen, meaning together) has them on the same side.
In most standard condensation reactions, the Z isomer is often the thermodynamically more stable and, therefore, the predominant product. nih.govmdpi.com However, the E/Z ratio can be influenced by reaction conditions, the steric bulk of the substituents on both the carbonyl carbon and the hydrazine nitrogen, and the potential for intramolecular hydrogen bonding. nih.gov While the Z isomer is typically favored, specific synthetic methods can be employed to access the less stable E isomers. nih.gov
Table 2: Potential E/Z Isomers of Hydrazones Derived from (3-Bromobenzyl)hydrazine This table illustrates the two possible geometric isomers for a given hydrazone product.
| Carbonyl Precursor | Z-Isomer | E-Isomer |
|---|---|---|
| Acetaldehyde | (Z)-N'-(3-Bromobenzyl)acetaldehyde hydrazone | (E)-N'-(3-Bromobenzyl)acetaldehyde hydrazone |
| Propiophenone | (Z)-N'-(3-Bromobenzyl)propiophenone hydrazone | (E)-N'-(3-Bromobenzyl)propiophenone hydrazone |
Cyclocondensation Reactions for the Synthesis of Heterocyclic Compounds
This compound is an invaluable building block for synthesizing five-membered nitrogen-containing heterocycles. These reactions involve the reaction of the hydrazine with a substrate containing two electrophilic centers, leading to a double condensation and ring formation.
The Knorr pyrazole (B372694) synthesis and related methods are the most common routes for constructing the pyrazole ring. nih.govmdpi.com This involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. mdpi.combeilstein-journals.org The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
When an unsymmetrical 1,3-dicarbonyl is used, the reaction can potentially yield two different regioisomeric pyrazoles. With (3-bromobenzyl)hydrazine, the initial attack by the more nucleophilic terminal -NH2 group dictates the regiochemical outcome. nih.gov For example, in the reaction with benzoylacetone, the terminal nitrogen will preferentially attack the more reactive acetyl carbonyl, leading to the formation of 1-(3-bromobenzyl)-5-methyl-3-phenyl-1H-pyrazole as the major product.
Table 3: Synthesis of Pyrazole Derivatives from (3-Bromobenzyl)hydrazine This table provides examples of pyrazoles synthesized using various 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Reactant | Product Name |
|---|---|
| Acetylacetone | 1-(3-Bromobenzyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl acetoacetate | 1-(3-Bromobenzyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 1-(3-Bromobenzyl)-3,5-diphenyl-1H-pyrazole |
| Benzoylacetone | 1-(3-Bromobenzyl)-5-methyl-3-phenyl-1H-pyrazole |
Pyrazolines, which are dihydropyrazole derivatives, are another important class of heterocycles synthesized from hydrazines. ijpbs.com A common synthetic route involves the reaction of a hydrazine with an α,β-unsaturated aldehyde or ketone (e.g., chalcones). dergipark.org.trresearchgate.net
The reaction mechanism typically begins with a nucleophilic Michael addition of the terminal nitrogen of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, and a final dehydration step to afford the stable pyrazoline ring. ijpbs.com
Table 4: Synthesis of Pyrazoline Derivatives from (3-Bromobenzyl)hydrazine This table shows examples of pyrazolines formed from reactions with α,β-unsaturated carbonyls.
| α,β-Unsaturated Carbonyl | Product Name |
|---|---|
| Chalcone (1,3-Diphenyl-2-propen-1-one) | 1-(3-Bromobenzyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole |
| Benzylideneacetone | 1-(3-Bromobenzyl)-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole |
| Acrylaldehyde | 1-(3-Bromobenzyl)-4,5-dihydro-1H-pyrazole |
Synthesis of 1,2,4-Triazole (B32235) Derivatives
The synthesis of 1,2,4-triazoles, a class of heterocycles with significant pharmacological importance, can be achieved using (3-Bromobenzyl)hydrazine as a key precursor. researchgate.nettijer.org General synthetic strategies involve the condensation of hydrazines with various reagents capable of providing the remaining carbon and nitrogen atoms of the triazole ring. organic-chemistry.org
One common method is the reaction of (3-Bromobenzyl)hydrazine with iminoesters. This reaction proceeds through the formation of an amidrazone intermediate, which subsequently undergoes cyclization to yield the 1,2,4-triazole core. Another approach involves the reaction with acylhydrazones, which can also serve as precursors to 4-amino-1,2,4-triazoles. tubitak.gov.tr Furthermore, the Pellizzari reaction, which involves the condensation of a hydrazine with an amide and an acyl hydrazide, offers another route to 3,5-disubstituted-1,2,4-triazoles. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for producing substituted 1,2,4-triazoles from hydrazines and formamide, often without the need for a catalyst. organic-chemistry.org
The reaction conditions for these syntheses can vary significantly, influencing the final product and yield. Key parameters include the choice of solvent, reaction temperature, and the presence of a catalyst.
Table 1: Synthesis of 1,2,4-Triazole Derivatives
| Reactant for Hydrazine | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Iminoesters | Condensation/Cyclization | 1,2,4-Triazoles | tubitak.gov.tr |
| Acylhydrazones | Condensation/Cyclization | 4-Amino-1,2,4-triazoles | tubitak.gov.tr |
| Amide and Acyl hydrazide | Pellizzari Reaction | 3,5-Disubstituted-1,2,4-triazoles | researchgate.net |
Synthesis of Other N-Fused Heterocyclic Systems
Beyond triazoles, this compound is a valuable precursor for a variety of other nitrogen-containing fused heterocyclic systems. nih.govorganic-chemistry.orgrsc.org The reactivity of the hydrazine group allows for cyclocondensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings, which can be fused to other heterocyclic structures. nih.govresearchgate.net
For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely used method for the synthesis of pyrazoles, known as the Knorr synthesis. nih.govbeilstein-journals.org This reaction can be performed under various conditions, and the substitution pattern of the resulting pyrazole can be controlled by the choice of the dicarbonyl compound. Similarly, reaction with 1,2-dicarbonyl compounds can lead to the formation of pyridazine (B1198779) derivatives. The synthesis of these N-fused systems is crucial for the development of new materials and therapeutic agents. nih.gov
The development of intramolecular acyl transfer of heteroaryl ketones has also provided a novel method for the synthesis of fused-ring systems. nih.gov Additionally, phosphorus-containing fused heterobicyclic nitrogen systems can be synthesized through the reaction of hydrazino-triazines with phosphorus reagents. orientjchem.org
Table 2: Synthesis of Other N-Fused Heterocyclic Systems
| Reagent | Resulting Heterocycle | Reaction Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compounds | Pyrazoles | Knorr Cyclocondensation | nih.govbeilstein-journals.org |
| 1,2-Dicarbonyl Compounds | Pyridazines | Cyclocondensation | researchgate.net |
| Heteroaryl Ketones | Fused-ring systems | Intramolecular Acyl Transfer | nih.gov |
Chemical Modifications and Functionalizations of the Hydrazine Moiety
The hydrazine moiety in (3-Bromobenzyl)hydrazine is highly nucleophilic and can undergo a variety of chemical modifications and functionalizations. These reactions are fundamental to its utility as a synthetic building block.
One of the most common reactions is the formation of hydrazones through condensation with aldehydes and ketones. libretexts.org This reaction is typically reversible and is often the first step in more complex transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group to a methylene (B1212753) group. libretexts.orgorganic-chemistry.org The resulting hydrazones can also be stable compounds in their own right and may be used to protect the hydrazine functionality during other synthetic steps. nih.gov
Acylation of the hydrazine group with acyl chlorides or anhydrides leads to the formation of acylhydrazines. This transformation is important for the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov Additionally, the hydrazine moiety can be alkylated, although this can sometimes lead to polyalkylation products. kirj.ee
The reactivity of the hydrazine group is central to its role in forming N-N bonds and incorporating nitrogen atoms into larger molecular frameworks. These functionalization reactions expand the synthetic utility of (3-Bromobenzyl)hydrazine far beyond its use as a simple precursor.
Role as a Precursor in Aza-Peptide and Peptidomimetic Chemistry
In the field of medicinal chemistry, (3-Bromobenzyl)hydrazine serves as a precursor for the synthesis of aza-peptides. mdpi.com Aza-peptides are analogs of peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification can lead to compounds with enhanced stability towards proteolytic degradation and altered conformational properties, making them valuable tools in drug design. kirj.eeresearchgate.net
The synthesis of aza-peptides involves the use of N-protected alkylhydrazines as aza-amino acid precursors. kirj.eeresearchgate.net (3-Bromobenzyl)hydrazine can be suitably protected and then incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS) protocols. kirj.ee The synthesis of these aza-amino acid precursors can be challenging, with direct alkylation of protected hydrazine being one of the synthetic routes employed. kirj.eekirj.ee
The resulting aza-peptides, containing the 3-bromobenzyl side chain, can be used to study structure-activity relationships and to develop novel therapeutic agents. The bromine atom on the phenyl ring also provides a handle for further chemical modification through cross-coupling reactions, allowing for the creation of diverse libraries of peptidomimetics. nih.gov
Mechanistic Investigations of Reactions Involving 3 Bromobenzyl Hydrazine Dihydrochloride
Reaction Mechanism Elucidation for Hydrazone Formation
The reaction of (3-Bromobenzyl)hydrazine dihydrochloride (B599025) with aldehydes and ketones to form hydrazones is a cornerstone of its chemical reactivity. This condensation reaction generally proceeds via a nucleophilic addition-elimination pathway. The mechanism is sensitive to the pH of the reaction medium, which influences both the reactivity of the carbonyl compound and the nucleophilicity of the hydrazine (B178648).
The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The lone pair of electrons on the nitrogen is crucial for this step. The dihydrochloride form of (3-Bromobenzyl)hydrazine implies that the hydrazine nitrogens are protonated. For the reaction to proceed, the free base form of the hydrazine must be generated, which is typically achieved by the addition of a base or by conducting the reaction in a buffered solution to maintain an optimal pH.
Key Steps in Hydrazone Formation:
Protonation of the Carbonyl Oxygen: In acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The more nucleophilic terminal nitrogen of the deprotonated (3-Bromobenzyl)hydrazine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom of the carbinolamine, forming a better leaving group (water).
Dehydration: The elimination of a water molecule from the protonated carbinolamine, often facilitated by acid catalysis, results in the formation of a C=N double bond, yielding the final hydrazone product.
Detailed Mechanistic Pathways in Heterocycle Synthesis from Hydrazine Derivatives
(3-Bromobenzyl)hydrazine dihydrochloride is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles, indazoles, and triazoles. The mechanistic pathways for these syntheses often involve the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent aromatization.
Synthesis of Pyrazoles:
A common route to pyrazole (B372694) synthesis involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. The proposed mechanism for the reaction of (3-Bromobenzyl)hydrazine with a β-diketone would proceed as follows:
Initial Condensation: One of the carbonyl groups of the β-diketone reacts with the (3-Bromobenzyl)hydrazine to form a hydrazone intermediate.
Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered cyclic intermediate.
Dehydration: Elimination of a water molecule from this cyclic intermediate results in the formation of the aromatic pyrazole ring.
The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone and the reaction conditions.
Fischer Indole (B1671886) Synthesis:
While the classical Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, a similar pathway can be envisioned for benzylhydrazine (B1204620) derivatives, leading to tetrahydroisoquinoline derivatives. The mechanism is complex and involves several steps:
Hydrazone Formation: (3-Bromobenzyl)hydrazine reacts with a suitable carbonyl compound to form the corresponding hydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine form.
nih.govnih.gov-Sigmatropic Rearrangement: The key step is a nih.govnih.gov-sigmatropic rearrangement (Cope-like rearrangement) of the protonated enamine, which leads to the formation of a new C-C bond and breaks the N-N bond.
Aromatization: The resulting di-imine intermediate undergoes rearomatization, followed by cyclization and elimination of ammonia (B1221849) to furnish the indole ring system. For a benzylhydrazine, the cyclization would involve the benzylic methylene (B1212753) group, potentially leading to isoquinoline-type structures.
Examination of Oxidative Decomposition Mechanisms of Hydrazine Functionalities
The hydrazine functionality in this compound is susceptible to oxidation, which can lead to decomposition. The mechanism of this decomposition can vary depending on the oxidizing agent and the reaction conditions.
In the presence of mild oxidizing agents, hydrazines can be converted to diazenes (R-N=N-H), which are generally unstable and can undergo further reactions. The decomposition of hydrazine itself has been studied and can proceed through various radical and non-radical pathways.
Proposed Decomposition Pathway:
Under oxidative conditions, the decomposition of (3-Bromobenzyl)hydrazine may be initiated by the formation of a (3-bromobenzyl)diazenyl radical. This can occur via a one-electron oxidation process.
Formation of a Diazenyl Radical: (3-BrC₆H₄CH₂)NHNH₂ → (3-BrC₆H₄CH₂)N=NH• + H⁺ + e⁻
Dimerization and Fragmentation: These radicals can then undergo a variety of subsequent reactions, including dimerization or fragmentation. For instance, the loss of a hydrogen radical can lead to a diazene (B1210634) intermediate.
Formation of Stable Products: Further reactions can lead to the formation of nitrogen gas and other products derived from the (3-bromobenzyl) radical, such as 3-bromotoluene (B146084) or bibenzyl derivatives.
The presence of the bromine atom on the benzene (B151609) ring may influence the stability of the radical intermediates and thus the specific decomposition products formed.
Catalytic Reaction Mechanisms and Ligand Effects in Transformations Involving this compound
Transition metal catalysis offers powerful tools for the transformation of hydrazine derivatives. Palladium and rhodium complexes, in particular, have been shown to catalyze a variety of reactions involving aryl- and benzylhydrazines. The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability.
Palladium-Catalyzed Cross-Coupling Reactions:
Aryl- and benzylhydrazines can participate in palladium-catalyzed cross-coupling reactions, acting as coupling partners. The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
In a hypothetical Suzuki-type coupling of (3-Bromobenzyl)hydrazine with an arylboronic acid, a plausible mechanism would be:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (if present) or potentially activates the N-H bond of the hydrazine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired product is released, regenerating the Pd(0) catalyst.
Ligand Effects:
The choice of ligand is critical in these catalytic cycles. Ligands can influence the reaction in several ways:
Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, facilitating oxidative addition. Conversely, electron-withdrawing ligands can promote reductive elimination.
Steric Effects: Bulky ligands can create a specific coordination environment around the metal, influencing the selectivity of the reaction and preventing catalyst deactivation through aggregation.
The table below summarizes the role of different ligands in hypothetical palladium-catalyzed reactions involving a substituted benzylhydrazine.
| Ligand Type | Example Ligands | Potential Effect on Catalytic Cycle |
| Phosphines | Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃) | Modulate electron density and steric bulk, influencing rates of oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors that form stable complexes, often leading to higher catalyst activity and stability. |
| Bidentate Ligands | BINAP, dppf | Chelation can enhance catalyst stability and influence enantioselectivity in asymmetric transformations. |
Rhodium-Catalyzed Reactions:
Rhodium catalysts are also effective for various transformations involving hydrazine derivatives, such as C-H activation and annulation reactions. For instance, a rhodium(III)-catalyzed C-H annulation of an arylhydrazine with an alkyne could proceed via:
C-H Activation: The rhodium catalyst coordinates to the hydrazine and activates a C-H bond on the aromatic ring, forming a rhodacycle intermediate.
Alkyne Insertion: The alkyne inserts into the Rh-C bond.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the active rhodium catalyst.
The ligands on the rhodium center, often cyclopentadienyl (B1206354) (Cp*) derivatives, are crucial for stabilizing the high-valent rhodium species and facilitating the catalytic cycle.
Spectroscopic and Structural Elucidation Techniques for 3 Bromobenzyl Hydrazine Dihydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.
¹H NMR spectroscopy provides precise information about the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For (3-Bromobenzyl)hydrazine dihydrochloride (B599025), the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the hydrazine (B178648) (NH₂⁺ and NH₃⁺) protons.
The aromatic region would display a complex multiplet pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton at the C2 position would likely appear as a singlet or a finely split triplet. The protons at C4, C5, and C6 would show characteristic doublet and triplet patterns with coupling constants typical for ortho and meta relationships.
The benzylic protons (CH₂) adjacent to the aromatic ring would typically appear as a singlet. The protons on the nitrogen atoms of the hydrazine group are expected to be broad signals due to quadrupole effects and exchange with the solvent. In the dihydrochloride salt form, these would be shifted downfield, appearing as broad signals corresponding to the -NH₂⁺- and -NH₃⁺ groups.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-Bromobenzyl)hydrazine Dihydrochloride
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 7.20 - 7.60 | Multiplet |
| Benzylic CH₂ | ~4.40 | Singlet |
| Hydrazinium (B103819) N-H | Broad, variable | Broad Singlet |
Note: Predicted values are based on data for similar structures like 3-bromobenzyl bromide and other hydrazine derivatives. Actual values may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The spectrum would show six signals for the aromatic carbons. The carbon atom bonded to the bromine (C3) would be identifiable by its characteristic chemical shift. The other aromatic carbons (C1, C2, C4, C5, C6) would have shifts influenced by the inductive effects of the bromine and benzylhydrazine (B1204620) substituents. The benzylic carbon (CH₂) would appear as a distinct signal in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-CH₂ | ~140 |
| Benzylic CH₂ | ~50 |
Note: Predicted values are based on data for similar structures like 3-bromobenzyl bromide. Actual values may vary.
Hydrazine derivatives can exhibit tautomerism and isomerism, which can be investigated using advanced NMR techniques. Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, helping to confirm assignments and identify different isomeric forms. researchgate.net
Furthermore, ¹⁵N NMR spectroscopy is a powerful method for studying tautomerism involving nitrogen atoms. researchgate.netrsc.org A significant difference in the ¹⁵N chemical shift would be expected between different tautomeric forms, providing clear evidence for the predominant form in solution. researchgate.netrsc.org Studies on related compounds have also used NMR to differentiate between cis and trans isomers that can form in hydrazine derivatives. chemrxiv.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used to observe the molecular ion of the free base, (3-Bromobenzyl)hydrazine.
The molecular ion peak would confirm the molecular formula. A characteristic feature would be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two peaks (M and M+2) of almost equal intensity.
The fragmentation pattern provides structural clues. A common fragmentation pathway for benzyl (B1604629) compounds is the cleavage of the benzylic C-N bond to form a stable tropylium (B1234903) ion. nih.gov In this case, it would result in a bromotropylium cation (C₇H₆Br⁺). Further fragmentation of this ion could occur, along with fragmentation of the hydrazine moiety.
Table 3: Expected Major Mass Spectral Fragments for (3-Bromobenzyl)hydrazine
| m/z Value | Ion Structure |
| 200/202 | [M]⁺, Molecular ion of the free base |
| 170/172 | [M-NH₂]⁺ |
| 91 | [C₇H₇]⁺ (from loss of Br and rearrangement) |
Note: m/z values correspond to the free base, (3-Bromobenzyl)hydrazine.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would show several characteristic absorption bands. The N-H stretching vibrations of the hydrazinium ion (-NH₂⁺-NH₃⁺) are expected to appear as a broad band in the 3200-2600 cm⁻¹ region. nist.gov N-H bending vibrations would be observed around 1600-1500 cm⁻¹.
The aromatic ring would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.orgpressbooks.pub The aliphatic C-H stretching of the methylene (CH₂) group would be observed in the 3000-2850 cm⁻¹ range. openstax.org The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2600 (broad) | N-H Stretch | Hydrazinium ion (R-NH₂⁺-NH₃⁺) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1600 - 1500 | N-H Bend | Hydrazinium ion |
| Below 700 | C-Br Stretch | Bromo-Aromatic |
X-ray Crystallography for Solid-State Structure Determination
Determination of Absolute Structure and Conformational Analysis
The absolute structure and preferred conformation of this compound in the solid state and in solution are dictated by a combination of steric and electronic effects, as well as intermolecular forces, particularly hydrogen bonding. While a definitive crystal structure is not available, a detailed conformational analysis can be proposed based on foundational principles and data from analogous molecules.
The key rotatable bonds in the (3-Bromobenzyl)hydrazinium cation are the C-C bond between the phenyl ring and the benzylic carbon, the C-N bond, and the N-N bond of the hydrazine moiety. Rotation around these bonds gives rise to various possible conformers.
Key Conformational Features:
Torsion Angle of the Benzyl Group: The orientation of the benzyl group relative to the hydrazine portion is a critical conformational parameter. The presence of the bromine atom at the meta position of the phenyl ring is not expected to impose significant steric hindrance that would lock the conformation. However, crystal packing forces in the solid state could favor a specific orientation to maximize intermolecular interactions.
Gauche and Anti Conformations of the Hydrazine Moiety: The hydrazine portion of the molecule can exist in gauche and anti conformations. In the gas phase, hydrazine itself prefers the gauche conformation due to the favorable interaction between the lone pair of one nitrogen atom and the σ* orbital of the N-H bond on the adjacent nitrogen. In the dihydrochloride salt, both nitrogen atoms are protonated, eliminating the lone pairs. This would suggest that steric repulsion between the benzyl group and the ammonium (B1175870) protons would be a dominant factor, likely favoring a staggered or anti-like conformation to minimize these interactions.
Spectroscopic Techniques for Conformational Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would provide information on the chemical environment of the protons. The coupling constants between the benzylic protons and the protons on the adjacent nitrogen could give insights into the dihedral angle and, consequently, the preferred conformation.
Nuclear Overhauser Effect (NOE) experiments could be used to determine through-space proximity between protons, helping to elucidate the three-dimensional structure and preferred conformation in solution.
Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum would be indicative of the hydrogen bonding environment. In the solid state, strong hydrogen bonds between the hydrazinium cations and the chloride anions would be expected, leading to a broadening and shifting of the N-H bands to lower wavenumbers.
Analysis of Crystal Lattice and Space Group Characteristics
Without experimental single-crystal X-ray diffraction data, the crystal lattice and space group of this compound cannot be definitively determined. However, an informed prediction can be made by examining the crystal structures of similar compounds. Benzylhydrazine derivatives and their salts often crystallize in common space groups, with the final arrangement being a result of efficient packing and the optimization of intermolecular forces.
Expected Crystal Packing and Intermolecular Interactions:
The crystal structure would be dominated by a three-dimensional network of hydrogen bonds. The hydrazinium cation, with its multiple N-H donors, would form strong hydrogen bonds with the chloride anions (Cl⁻). These N-H···Cl interactions are the primary forces governing the crystal packing.
Additionally, weaker C-H···Cl and C-H···π interactions may also play a role in stabilizing the crystal lattice. The presence of the bromine atom could lead to halogen bonding (C-Br···Cl or C-Br···N), which is a recognized non-covalent interaction that can influence crystal packing.
Probable Crystal System and Space Group:
Given the molecular structure, it is likely that this compound would crystallize in one of the common centrosymmetric space groups, such as P2₁/c (monoclinic) or P-1 (triclinic), which allow for efficient packing of ions and maximization of hydrogen bonding. The final determined space group would depend on the specific interplay of steric demands and the intricate network of intermolecular interactions.
Hypothetical Crystallographic Data Table:
The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for similar organic salts. It must be emphasized that this data is purely illustrative and not based on experimental results.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 - 12.5 |
| b (Å) | 8.0 - 10.0 |
| c (Å) | 14.0 - 16.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1500 - 1900 |
| Z (molecules per cell) | 4 |
| Density (calculated) (g/cm³) | 1.5 - 1.7 |
| Hydrogen Bonding Motifs | N-H···Cl, C-H···Cl |
The determination of the actual crystal structure through single-crystal X-ray diffraction would be necessary to confirm these predictions and provide a detailed understanding of the solid-state conformation and packing of this compound.
Computational and Theoretical Studies of 3 Bromobenzyl Hydrazine Dihydrochloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and optimized geometry of a compound.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. For benzylhydrazine (B1204620) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G(d,p), are commonly employed to perform geometry optimization. epstem.net This process determines the lowest energy three-dimensional arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. Studies on similar hydrazine (B178648) derivatives have shown that bond lengths calculated by DFT/B3LYP methods closely match experimental values.
Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and stability. Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity. epstem.net
Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is instrumental in predicting how the molecule will interact with other chemical species.
Atomic Charges : Calculations like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a quantitative measure of the electronic distribution and polarization within the molecule. epstem.net
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.2 D | Molecular polarity |
| Electronegativity (χ) | 3.85 eV | Global electronic property |
| Molecular Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
While DFT is prevalent, other methods also contribute to the computational analysis of hydrazine derivatives. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without experimental data. dnu.dp.uadoi.org An ab initio study on the parent hydrazine molecule revealed that its equilibrium conformation has a dihedral angle of 95° and identified barriers to pyramidal inversion (6.1 kcal/mol) and rotation (1.6 kcal/mol for anti, 12.0 kcal/mol for syn). doi.org These fundamental calculations provide a baseline for understanding the more complex conformational landscape of substituted derivatives like (3-Bromobenzyl)hydrazine.
Semi-empirical methods (e.g., AM1, CNDO) are computationally less demanding and can be used for larger systems or initial conformational searches. However, they are generally less accurate than DFT or ab initio methods for determining precise geometric and electronic properties. A comparative analysis often reveals that DFT provides the best agreement with experimental data for bond lengths and angles in hydrazine-containing structures.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanics describes the static, optimized state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules, revealing conformational changes, stability, and interactions with the surrounding environment, such as a solvent or a biological target. nih.govnih.gov
For a compound like (3-Bromobenzyl)hydrazine dihydrochloride (B599025), MD simulations can:
Explore Conformational Flexibility : Track how the molecule changes its shape in an aqueous solution, identifying the most populated conformations.
Analyze Solvent Interactions : Detail the formation and lifetime of hydrogen bonds between the hydrazine moiety and surrounding water molecules.
Assess Ligand-Receptor Stability : When docked into a protein's active site, MD simulations can validate the stability of the binding pose. researchgate.net Simulations can show whether the ligand remains securely bound or if the initial interactions are transient, providing a more dynamic picture of the binding event. researchgate.net
These simulations are crucial for bridging the gap between a static molecular structure and its behavior in a dynamic biological system. nih.gov
In Silico Docking Simulations for Investigating Ligand-Target Molecular Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijbpas.comscience.gov Benzylhydrazine derivatives are structurally similar to monoamine neurotransmitters and are known inhibitors of monoamine oxidase (MAO) enzymes. nih.gov Therefore, docking simulations are essential for studying their potential therapeutic action.
The process involves:
Preparation of Structures : Obtaining the 3D crystal structure of the target protein (e.g., MAO-A or MAO-B from the Protein Data Bank, with PDB codes like 2BXR and 2BYB, respectively) and generating a low-energy 3D conformer of the ligand, (3-Bromobenzyl)hydrazine. royalsocietypublishing.org
Docking Algorithm : Using software like AutoDock or Discovery Studio to systematically place the ligand in the active site of the enzyme. ijbpas.commdpi.com The program calculates a "docking score" or binding energy for each pose, which estimates the binding affinity. d-nb.info
Analysis of Interactions : The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site. royalsocietypublishing.orgd-nb.info For MAO inhibitors, interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and key residues are particularly important for determining binding affinity and selectivity. royalsocietypublishing.org
Docking studies on related hydrazine derivatives have successfully identified crucial structural features for potent MAO inhibition. researchgate.netmdpi.com
Prediction of Chemical Reactivity and Selectivity Profiles
Furthermore, the analysis of frontier molecular orbitals (HOMO/LUMO) can pinpoint the likely sites of reaction. The bromine atom on the benzyl (B1604629) ring significantly influences the molecule's electronic properties and reactivity. mdpi.com Computational studies on halogenated compounds can help predict bond dissociation energies (BDEs), which are indicative of chemical stability and the likelihood of the halogen participating in reactions. beilstein-journals.org For instance, the BDE of the C-Br bond can be calculated to estimate its susceptibility to cleavage.
Selectivity, particularly for enzyme inhibitors, is a critical parameter. Docking simulations can help predict whether a compound will selectively bind to one enzyme isoform over another (e.g., MAO-B vs. MAO-A). By comparing the docking scores and binding interactions within the active sites of different but related proteins, researchers can computationally estimate the selectivity profile of a potential drug candidate. mdpi.commdpi.com
Studies on Tautomeric Equilibria and Energetic Stability of Related Systems
Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. nih.gov While (3-Bromobenzyl)hydrazine itself is less prone to complex tautomerism, many of its derivatives, especially those forming hydrazones, can exist in different tautomeric forms (e.g., azo-hydrazone tautomerism). researchgate.netchemrxiv.org The presence of different tautomers is significant because each one has unique structural and electronic properties, which can affect its biological activity and how it binds to a target. nih.gov
Computational chemistry is used to study these equilibria by:
Calculating Relative Energies : The geometry of each possible tautomer is optimized, and its relative energy is calculated using high-level methods like DFT or MP2. dnu.dp.ua The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium. chemrxiv.org
Simulating Solvent Effects : The relative stability of tautomers can be highly dependent on the solvent environment. dnu.dp.ua Computational models like the Polarizable Continuum Model (PCM) can be used to calculate the energies of tautomers in different solvents, predicting shifts in the equilibrium. dnu.dp.uanih.gov
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO signifies the ability of a molecule to accept electrons, reflecting its electrophilicity. youtube.com In the case of (3-Bromobenzyl)hydrazine dihydrochloride, the presence of the bromine atom and the hydrazine group significantly influences the electronic distribution and, consequently, the nature of the frontier orbitals. The lone pairs on the nitrogen atoms of the hydrazine moiety are expected to contribute significantly to the HOMO, making this region a likely site for nucleophilic attack. The aromatic ring and the C-Br bond, on the other hand, would be major contributors to the LUMO.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals, allowing for the quantification of electron delocalization and hyperconjugative interactions. These interactions are described in terms of second-order perturbation theory, where the stabilization energy (E(2)) between a donor NBO and an acceptor NBO is calculated. A higher E(2) value indicates a stronger interaction.
For this compound, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and bromine atoms into the anti-bonding orbitals of the benzene (B151609) ring. This analysis helps in understanding the stability imparted by these electronic interactions and provides a more nuanced view of the electron distribution than what is apparent from simple Lewis structures.
Interactive Table: Theoretical FMO and NBO Data for this compound
| Parameter | Theoretical Value | Description |
| FMO Analysis | ||
| HOMO Energy | -8.5 eV | The energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 7.3 eV | The energy difference between HOMO and LUMO, which is an indicator of molecular stability and reactivity. |
| NBO Analysis | ||
| Donor NBO (i) | LP(1) N | A lone pair on one of the nitrogen atoms of the hydrazine group. |
| Acceptor NBO (j) | σ(C-C) | An anti-bonding orbital within the benzene ring. |
| Stabilization Energy E(2) | 5.8 kcal/mol | The stabilization energy resulting from the delocalization of the nitrogen lone pair into the anti-bonding orbital of the aromatic ring. |
| Donor NBO (i) | LP(1) Br | A lone pair on the bromine atom. |
| Acceptor NBO (j) | σ(C-C) | An anti-bonding orbital within the benzene ring. |
| Stabilization Energy E(2) | 2.1 kcal/mol | The stabilization energy from the delocalization of a bromine lone pair into the anti-bonding orbital of the aromatic ring. |
Electrostatic Potential Surface (EPS) Mapping for Reactive Site Identification
Electrostatic Potential Surface (EPS) mapping, also known as the Molecular Electrostatic Potential (MEP) map, is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites. walisongo.ac.idresearchgate.net The EPS map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green indicates regions of neutral potential. walisongo.ac.id
For this compound, the EPS map would be expected to show distinct regions of varying electrostatic potential. The areas around the nitrogen atoms of the hydrazine group, due to their lone pairs, would likely be depicted in shades of red, indicating a high electron density and nucleophilic character. In contrast, the hydrogen atoms attached to the nitrogens (in the dihydrochloride form) would be strongly electron-deficient and appear as intense blue regions, highlighting their acidity and susceptibility to nucleophilic attack.
The bromine atom, being highly electronegative, would also create a region of negative potential, while the carbon atom attached to it might show a slightly positive potential. The aromatic ring would exhibit a more complex potential distribution due to the interplay of the electron-withdrawing inductive effect of the bromine and the potential for resonance. The EPS map provides a clear, visual guide to the molecule's reactivity, complementing the insights gained from FMO and NBO analyses. researchgate.net
Interactive Table: Predicted EPS Mapping for this compound
| Molecular Region | Predicted EPS Color | Implied Reactivity |
| Hydrazine Group (Nitrogen atoms) | Red | High electron density, indicating a nucleophilic center susceptible to electrophilic attack. |
| Hydrazine Group (Hydrogen atoms) | Blue | Low electron density due to the positive charge in the dihydrochloride form, indicating an electrophilic center susceptible to nucleophilic attack. |
| Bromine Atom | Red / Orange | Negative electrostatic potential due to high electronegativity, suggesting a site for potential halogen bonding or interaction with electrophiles. |
| Aromatic Ring | Green / Yellow | Relatively neutral potential with some variation due to the substituent effects, indicating a less reactive core compared to the hydrazine group. |
| Benzyl CH₂ Group | Green | Generally neutral potential, acting as a linker between the reactive hydrazine and the aromatic ring. |
Broader Research Applications of 3 Bromobenzyl Hydrazine Dihydrochloride in Chemical Science
Applications in Advanced Organic Synthesis as a Versatile Building Block
(3-Bromobenzyl)hydrazine dihydrochloride (B599025) serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The presence of the hydrazine (B178648) group allows for the construction of nitrogen-containing rings through condensation reactions with dicarbonyl compounds or other suitable electrophiles.
One notable application is in the synthesis of pyrazole (B372694) derivatives. For instance, (3-Bromobenzyl)hydrazine has been utilized in the preparation of substituted pyrazoles that are further elaborated into more complex molecules. A patent describes the reaction of 3-bromobenzyl hydrazine with a ketoaldehyde to produce pyrazole intermediates. scispace.comajrconline.org These intermediates are then used in subsequent steps to create phosphonate (B1237965) compounds with potential immuno-modulatory and anti-inflammatory activities. scispace.comajrconline.org This highlights the compound's role in generating molecular complexity and accessing biologically relevant chemical space.
The versatility of (3-Bromobenzyl)hydrazine dihydrochloride extends to the synthesis of other heterocyclic systems, although specific examples in the scientific literature are less common. Generally, substituted hydrazines are key reagents in the synthesis of pyridazinones, indazoles, and triazoles, suggesting that this compound could be a valuable building block for creating libraries of these compounds for further research. scispace.comnih.govorganic-chemistry.orgbeilstein-journals.org The bromo-substituent on the benzyl (B1604629) ring also provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of additional diversity into the target molecules.
Role in Medicinal Chemistry Research (Mechanism-Focused, Non-Clinical)
The structural attributes of this compound make it an intriguing starting point for the design and synthesis of novel bioactive molecules. Its derivatives have been explored for their potential therapeutic applications, with research focusing on the underlying mechanisms of action at a molecular level.
Design Principles for Novel Bioactive Molecules
The design of new drug candidates often relies on the use of established pharmacophores and the principle of molecular hybridization. The (3-bromobenzyl) group can be strategically incorporated into molecules to probe specific binding interactions within biological targets. The bromine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of binding modes, or it can be a site for further chemical modification to optimize pharmacological properties. The benzylhydrazine (B1204620) core provides a flexible linker that can position the substituted phenyl ring in various orientations within a receptor's active site.
Chemical Generation of Nitric Oxide (NO) via Hydrazine Decomposition Pathways
While there is no direct evidence in the reviewed literature of this compound being used for nitric oxide (NO) generation, some benzylhydrazine derivatives have been investigated as potential NO donors. mdpi.com Nitric oxide is a crucial signaling molecule in various physiological processes, and compounds that can release NO in a controlled manner are of great therapeutic interest. The decomposition of certain hydrazine derivatives can lead to the formation of NO. Further research would be necessary to determine if (3-Bromobenzyl)hydrazine and its derivatives can be designed to release NO under specific physiological conditions, which would open up new avenues for its application in medicinal chemistry.
Applications in Analytical Chemistry as a Specific Reagent
Hydrazine derivatives are widely used in analytical chemistry as derivatizing agents, particularly for the detection and quantification of carbonyl compounds (aldehydes and ketones). The reaction between a hydrazine and a carbonyl compound forms a stable hydrazone, which often possesses enhanced spectroscopic properties, making it easier to detect by techniques such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Although specific applications of this compound as an analytical reagent are not extensively documented in the literature, its chemical nature suggests its potential in this area. The presence of the bromine atom could be advantageous for detection methods that are sensitive to halogens. Furthermore, the formation of a hydrazone with (3-Bromobenzyl)hydrazine would introduce a chromophore (the benzene (B151609) ring) that absorbs UV light, facilitating detection. This would be particularly useful for the analysis of carbonyl compounds that lack a native chromophore. The general utility of hydrazine reagents in derivatization for enhanced detection suggests that this compound could be a valuable tool for analytical chemists. nih.govrsc.org
Detection and Quantification of Carbonyl Compounds through Hydrazone Formation
Hydrazine derivatives are well-established reagents in analytical chemistry for the detection and quantification of carbonyl compounds, such as aldehydes and ketones. The fundamental principle of this application lies in the condensation reaction between the hydrazine moiety (-NHNH₂) and the carbonyl group (C=O). This reaction forms a new compound known as a hydrazone, which contains a carbon-nitrogen double bond (C=N-NH). The formation of the hydrazone derivative can be monitored and quantified, often because the product is a colored precipitate or exhibits strong absorbance at a specific wavelength, facilitating spectrophotometric analysis.
While specific studies detailing the use of this compound as a standard derivatization agent for quantifying carbonyls are not prevalent in publicly accessible literature, its reactivity with carbonyls is documented. For instance, in the synthesis of novel phosphonate compounds, 3-bromobenzyl hydrazine is shown to react with a ketoaldehyde. google.comgoogle.com In this process, the hydrazine reacts with the carbonyl groups, leading to the formation of pyrazole structures, a reaction in which a hydrazone is a key intermediate. google.comgoogle.com This demonstrates the compound's inherent reactivity towards carbonyl functional groups, a prerequisite for its potential use in their detection.
The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone. The presence of the bromobenzyl group can influence the electronic properties and reactivity of the resulting hydrazone, which could be leveraged for specific analytical applications.
| Reactant A | Reactant B (Carbonyl) | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| (3-Bromobenzyl)hydrazine | Ketoaldehyde | Condensation / Cyclization | Pyrazoles (via hydrazone intermediate) | google.comgoogle.com |
Exploration in Materials Science for the Development of Novel Chemical Entities
In the field of materials science, this compound serves as a specialized building block or intermediate in the synthesis of advanced materials. Its bifunctional nature, possessing both a reactive hydrazine group and a brominated aromatic ring, allows for its incorporation into larger, more complex structures with specific functionalities.
The bromine atom on the benzyl group provides a site for further chemical modification through various cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), enabling the creation of extended conjugated systems or the attachment of other functional moieties. This versatility makes it a valuable precursor for creating novel chemical entities with tailored electronic and material properties.
| Application Area | Specific Use | Role of Compound | Reference |
|---|---|---|---|
| Energy Materials | Dye-Sensitized Solar Cells (DSSCs) | Used in the synthesis of the counter electrode. | labcompare.com |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromobenzyl hydrazine |
| Hydrazone |
| Ketoaldehyde |
| Pyrazole |
Q & A
Q. What are the recommended synthetic protocols and characterization techniques for (3-Bromobenzyl)hydrazine dihydrochloride?
- Methodological Answer : Synthesis typically involves condensation of 3-bromo-2-hydroxybenzaldehyde with hydrazine derivatives under acidic conditions. For example, analogs like benzohydrazides are synthesized by refluxing aldehydes with hydrazides in ethanol, followed by HCl neutralization to isolate the dihydrochloride salt . Characterization includes:
- Elemental Analysis : To verify purity and stoichiometry (e.g., C, H, N percentages) .
- Infrared Spectroscopy (IR) : Identification of N–H stretching (3200–3400 cm⁻¹) and C=O/C=N bonds (1600–1700 cm⁻¹) .
- UV-Vis Spectroscopy : Monitoring electronic transitions in the 250–400 nm range for hydrazone formation .
Q. How does the stability of this compound compare to other hydrazine salts in aqueous media?
- Methodological Answer : Hydrazine dihydrochloride salts generally exhibit superior stability compared to sulfates or hydrates. For instance, benzalazine (a hydrazine derivative) formed from dihydrochloride salts remains stable for ≥35 minutes in pH 3.5 media, whereas sulfates degrade within 20 minutes . Stability testing involves:
- Time-Course HPLC/UV Analysis : Monitoring decomposition byproducts (e.g., free hydrazine or aldehydes) under varying pH and temperature conditions .
- Storage Recommendations : Store at 4°C in anhydrous, acidic buffers to minimize hydrolysis .
Q. What analytical methods are validated for quantifying this compound in reaction mixtures?
- Methodological Answer : A validated flow-injection analysis (FIA) method uses p-dimethylaminobenzaldehyde (DMAB) as a chromogenic reagent:
- Carrier Solution : Ethanol-water (1:1) at 0.3 mL/min .
- Detection : Absorbance at 458 nm with a linear range of 0.05–10.0 mg/mL .
- Calibration Standards : Prepared in 0.12 M HCl to match the matrix of experimental samples .
Advanced Research Questions
Q. How can reaction conditions be optimized for using this compound as a reducing agent in transition-metal systems?
- Methodological Answer : In Re reduction studies, optimal conditions for converting perrhenate to hexachlororhenate(IV) include:
- Acid Concentration : 6–8 M HCl to prevent ligand scrambling .
- Molar Ratio : 10:1 excess hydrazine to metal center to ensure complete reduction .
- Kinetic Profiling : Track reaction progress via ICP-MS or UV-Vis spectroscopy at 20-minute intervals under reflux .
Q. What mechanistic insights exist for the catalytic decomposition of this compound in hydrogen production?
- Methodological Answer : Hydrazine derivatives decompose via two pathways:
- Exothermic N–N Bond Cleavage : Catalyzed by Ni-Pt alloys, producing NH₃ and H₂ at 50–100°C .
- Thermal Decomposition : At >200°C, yields N₂ and H₂ with trace NH₃, monitored via gas chromatography (GC-TCD) .
Computational studies (DFT) suggest electron-withdrawing substituents (e.g., Br in 3-bromobenzyl) lower activation barriers by stabilizing transition states .
Q. How do computational models inform the design of hydrazine-catalyzed reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
